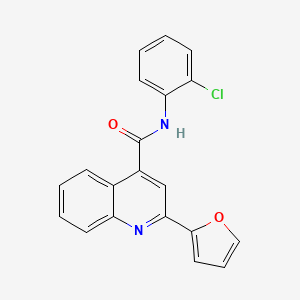
1-(benzyloxy)-2(1H)-quinoxalinone 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 1-(benzyloxy)-2(1H)-quinoxalinone 4-oxide, often involves the construction of the quinoxaline core followed by functionalization. An example is the synthesis of phenacyl derivatives of 2(1H)-quinoxalinone, where a common structural element is introduced into the 3-position of the quinoxaline nucleus, demonstrating the versatility in synthesizing quinoxaline derivatives (Iwanami, Seki, & Inagaki, 1971).
Molecular Structure Analysis
Quinoxaline derivatives exhibit interesting structural features, such as tautomerism. For instance, 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide has been structurally characterized, showing acyloin-endiol tautomerism, a feature that could be relevant in understanding the molecular structure of this compound (Xu, Wu, Yao, & Jiang, 2011).
Chemical Reactions and Properties
Quinoxaline derivatives are known for their reactivity in various chemical reactions. For example, quinoxaline 1,4-dioxides can undergo reactions with acetic anhydride, leading to products like 1-acetoxy-2(1H)-quinoxalinone, demonstrating the compound's potential for diverse chemical transformations (Ahmed, Qureshi, Habib, & Farooqi, 1987).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystalline structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide provides insights into the physical characteristics of similar quinoxaline derivatives (Xu, Wu, Yao, & Jiang, 2011).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and potential for further functionalization, can be inferred from studies on similar compounds. For example, the study of the reactions of quinoxaline 1,4-dioxides with acetic anhydride provides valuable information on the reactivity and potential chemical transformations of quinoxaline derivatives (Ahmed, Qureshi, Habib, & Farooqi, 1987).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The compound 1-(benzyloxy)-2(1H)-quinoxalinone 4-oxide, belonging to quinoxaline derivatives, exhibits intriguing chemical reactivity. For instance, it can undergo reactions with acetic anhydride, leading to the formation of other quinoxalinone derivatives. Such reactions often involve a novel rearrangement mechanism, as discussed by Ahmed et al. (1987) (Ahmed et al., 1987).
Structural Characterization and Synthesis Techniques
- Studies have focused on the structural characterization of quinoxaline derivatives, including X-ray crystallography to confirm molecular structures. Xu et al. (2011) detailed the synthesis of quinoxaline 1,4-di-N-oxide analogues and their structural analysis (Xu et al., 2011).
Biocatalytic Synthesis
- Innovative synthesis methods using biocatalysts have been explored for quinoxalinones. Petronijevic et al. (2017) presented a biocatalytic synthesis approach using lemon juice as a solvent and catalyst, emphasizing environmentally friendly and efficient production (Petronijevic et al., 2017).
Antitumor and Cytotoxicity Studies
- Quinoxaline derivatives have been evaluated for their antitumor properties. Solano et al. (2007) synthesized and assessed 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives, noting their cytotoxic parameters against human tumor cell lines (Solano et al., 2007).
Pharmacological Applications
- Investigations into the pharmacological applications of quinoxaline derivatives have been conducted. For example, research into the activation of peroxymonosulfate by benzoquinone for the degradation of antibiotics highlights the potential for novel oxidation processes (Zhou et al., 2015).
Propiedades
IUPAC Name |
4-oxido-1-phenylmethoxyquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15-10-16(19)13-8-4-5-9-14(13)17(15)20-11-12-6-2-1-3-7-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEATRHYSZISDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=CC2=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)
![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)
![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)

![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)
![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)
![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)
![2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5603973.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)

